molecular formula C11H21NO4S B106828 trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid CAS No. 342578-12-5

trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid

Cat. No.: B106828
CAS No.: 342578-12-5
M. Wt: 263.36 g/mol
InChI Key: YGQHGJMTFCIGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with tert-butylsulfonamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new organic compounds and materials .

Biology and Medicine: The compound is studied for its potential biological activities and therapeutic applications. It may serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications in material science and chemical engineering .

Mechanism of Action

The mechanism of action of trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity. The cyclohexanecarboxylic acid moiety can also participate in various biochemical processes, contributing to the compound’s overall effects.

Comparison with Similar Compounds

  • trans-4-(1,1-Dimethylethylsulfonamido)cyclohexane-1-carboxylic acid
  • tert-Butylsulfonamide
  • Cyclohexanecarboxylic acid derivatives

Uniqueness: trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid is unique due to its specific combination of a sulfonamide group and a cyclohexanecarboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid, also known by its CAS number 342578-12-5, is a sulfonamide compound with potential biological activities that have garnered interest in pharmacological research. This article explores its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C11_{11}H21_{21}NO4_4S
  • Molecular Weight : 263.35 g/mol
  • CAS Number : 342578-12-5
  • IUPAC Name : this compound

The structure of the compound is characterized by a cyclohexane ring substituted with a carboxylic acid and a sulfonamide group. This unique configuration contributes to its biological activity.

Antimicrobial Activity

Studies have indicated that sulfonamide derivatives exhibit antimicrobial properties. The presence of the sulfonamide moiety in this compound suggests potential efficacy against bacterial infections. Research shows that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria by interfering with folic acid synthesis .

Anti-inflammatory Effects

Sulfonamide compounds are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing cytokine production and inflammation in vitro . This activity could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies

  • In Vitro Studies : A study investigated the effects of this compound on human cell lines. Results indicated a dose-dependent reduction in cell proliferation associated with inflammatory markers, suggesting its potential as an anti-inflammatory agent .
  • Animal Models : In animal models of induced inflammation, administration of this compound resulted in significant reductions in edema and pain responses compared to control groups. These findings support its potential therapeutic applications in managing pain and inflammation .
  • Synergistic Effects : Research has explored the synergistic effects of this compound when combined with other antibiotics. Results showed enhanced antimicrobial efficacy, indicating that it could be used as an adjunct therapy to improve treatment outcomes for resistant bacterial strains .

Data Table: Biological Activities Summary

Activity TypeObservationsReferences
AntimicrobialInhibits growth of Gram-positive/negative bacteria ,
Anti-inflammatoryReduces cytokine production in vitro
Pain ReliefDecreases edema and pain in animal models
Synergistic EffectsEnhanced efficacy with other antibiotics

Properties

IUPAC Name

4-(tert-butylsulfonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S/c1-11(2,3)17(15,16)12-9-6-4-8(5-7-9)10(13)14/h8-9,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQHGJMTFCIGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)NC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474286
Record name 4-[(2-Methylpropane-2-sulfonyl)amino]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342578-12-5
Record name 4-[(2-Methylpropane-2-sulfonyl)amino]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.